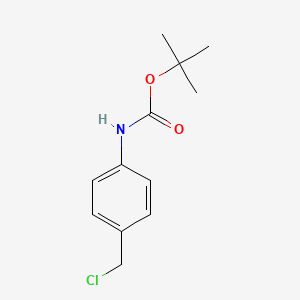

tert-Butyl (4-(chloromethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(chloromethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHLNTUJMCHWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676345 | |

| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916578-53-5 | |

| Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (4-(chloromethyl)phenyl)carbamate: Technical Profile & Application Guide

[1]

Executive Summary

This compound (CAS: 916578-53-5) is a bifunctional orthogonal linker widely used in drug discovery.[1] It features an acid-labile Boc-protected aniline and a highly reactive benzylic chloride electrophile.[1] This dual functionality allows researchers to introduce a rigid p-aminobenzyl spacer into small molecules, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras) with precise regio-control.

Its utility lies in its orthogonality : the benzylic chloride undergoes nucleophilic substitution (

Physicochemical Architecture

Identity & Properties

| Property | Data |

| CAS Number | 916578-53-5 |

| IUPAC Name | tert-butyl N-[4-(chloromethyl)phenyl]carbamate |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |

| Melting Point | 108–112 °C (decomposition prone) |

| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Lipophilic Tail: The tert-butyl group provides steric bulk and lipophilicity (LogP ~3.4), aiding solubility in organic solvents.

-

The Masked Nucleophile: The carbamate (Boc-NH-) protects the aniline nitrogen, preventing oxidation and unwanted side reactions.

-

The Electrophilic Warhead: The chloromethyl group (-CH₂Cl) is a potent alkylating agent, activated by the adjacent aromatic ring.

Synthetic Pathways & Manufacturing[3]

Synthesis Workflow

The synthesis typically proceeds from (4-aminophenyl)methanol in a two-step sequence.[1] The critical challenge is converting the alcohol to a chloride without cleaving the acid-sensitive Boc group.

Step 1: Boc Protection [2]

-

Reagents: (4-aminophenyl)methanol, Di-tert-butyl dicarbonate (Boc₂O), THF/Dioxane.[1]

-

Conditions: Room temperature, 12–24 h.

-

Yield: >90%.

Step 2: Chlorination (The Critical Step)

-

Reagents: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, Thionyl Chloride (SOCl₂), Triethylamine (Et₃N) , DCM.

-

Mechanism:

or -

Expert Insight: Standard SOCl₂ reflux generates HCl gas, which will instantly remove the Boc group. Crucial Protocol: The reaction must be performed at 0°C in the presence of excess base (Et₃N or Pyridine) to scavenge HCl in situ. Alternatively, the Appel reaction (PPh₃/CCl₄) or Mesyl Chloride (MsCl/LiCl) can be used to avoid acidic conditions entirely.

Impurity Profile

-

Des-Boc Amine: Result of acidic hydrolysis during chlorination.[1]

-

Hydrolysis Product: Reversion to the benzyl alcohol due to moisture exposure.

-

Dimerization: Self-alkylation if the Boc group is partially cleaved and the free aniline attacks the benzyl chloride of another molecule.

Reactivity & Mechanistic Insights

The compound's value is defined by its divergent reactivity . The diagram below illustrates the orthogonal pathways available to the medicinal chemist.

Reactivity Map (DOT Visualization)

Caption: Divergent reactivity pathways. Pathway A (Green) is the primary route for linker attachment. Pathway B (Red) is typically reserved for the final step of synthesis.

Key Reactions

-

N-Alkylation (Amination):

-

Reacts with secondary amines (e.g., piperazine, morpholine) in the presence of K₂CO₃/DMF to form tertiary benzylamines.

-

Application: Synthesis of kinase inhibitors where the benzylamine binds to the hinge region or solvent front.

-

-

S-Alkylation (Thioether Formation):

-

Reacts with thiols (e.g., cysteine derivatives) to form stable thioethers.

-

Application: Bioconjugation and peptide stapling.

-

-

Boc Deprotection:

-

Standard removal with TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Note: The resulting 4-(aminomethyl)aniline derivative is prone to polymerization; deprotection is usually done after the benzyl chloride has been substituted.

-

Experimental Protocols (Self-Validating)

Protocol A: Nucleophilic Substitution with a Secondary Amine

This protocol ensures high yield by preventing bis-alkylation.[1]

-

Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

-

Nucleophile: Add the secondary amine (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

-

Validation: Disappearance of the starting chloride peak (M+Na 264) and appearance of the product mass.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[3][4][5]

Protocol B: Handling & Stability Check

-

Moisture Test: Dissolve a small amount in CDCl₃. If a peak at ~4.6 ppm (CH₂-OH) appears alongside the ~4.5 ppm (CH₂-Cl) peak, the sample has hydrolyzed.

-

Purification: If hydrolysis occurs, recrystallize from Hexane/EtOAc. Do not use silica gel chromatography for prolonged periods as the acidity of silica can degrade the Boc group or hydrolyze the chloride.

Applications in Drug Discovery[8]

PROTAC Linker Design

This molecule is a "rigid" linker. Unlike flexible PEG chains, the phenyl ring imposes a defined distance and orientation between the E3 ligase ligand and the Target Protein ligand.

-

Workflow:

-

Attach E3 Ligase ligand to the benzyl chloride (via S_N2).

-

Deprotect Boc.[6]

-

Couple the resulting aniline to the Target Protein ligand via amide bond formation.

-

Peptidomimetics

Used to introduce a phenylalanine-like bioisostere.[1] The 4-aminobenzyl moiety mimics the side chain of tyrosine or phenylalanine but provides an aniline handle for further extension, often increasing potency in protein-protein interaction inhibitors.[1]

Safety & Handling (GHS Standards)

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Skin/Eye Irritation: Category 2/2A.

-

Germ Cell Mutagenicity: Category 2 (Suspected).

-

-

Specific Warning: As a benzylic chloride, this compound is a potent alkylating agent . It can alkylate DNA bases (guanine N7).

-

PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling exclusively inside a fume hood.

-

Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH to convert the alkyl chloride to the less toxic alcohol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794659, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Retrieved from [Link]

- Organic Syntheses (2008).Synthesis of N-Boc-Protected Anilines and Benzylamines. Org. Synth. 2008, 85, 10-14. (General procedure for Boc protection of anilines).

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link]

- Journal of Medicinal Chemistry.Design and Synthesis of PROTACs using Rigid Linkers.

Sources

- 1. aikonchem.wordpress.com [aikonchem.wordpress.com]

- 2. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: tert-Butyl (4-(chloromethyl)phenyl)carbamate

Executive Summary & Chemical Identity[1][2][3]

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5) is a high-value electrophilic building block used extensively in medicinal chemistry.[1] It serves as a "masked" benzylamine equivalent, allowing researchers to introduce a 4-aminobenzyl motif into target molecules via nucleophilic substitution, followed by acid-mediated deprotection.[1]

Its primary utility lies in the orthogonality of its functional groups: the para-benzylic chloride is highly reactive toward nucleophiles (amines, thiols, alkoxides), while the aniline nitrogen remains protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual functionality makes it indispensable for Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and peptidomimetic construction.[1]

Core Physicochemical Data[1][3]

| Property | Value | Note |

| CAS Number | 916578-53-5 | Primary identifier for the para isomer.[1][2] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| Appearance | White to off-white solid | Crystalline powder.[1] |

| Melting Point | 98–102 °C | Range varies slightly by purity/polymorph.[1] |

| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water; hydrolyzes slowly in aqueous media. |

| Storage | 2–8 °C, Inert Atmosphere | Moisture Sensitive. Hydrolyzes to the alcohol. |

Strategic Synthesis & Mechanistic Insight

The "Alcohol Route" vs. Radical Halogenation

While theoretically accessible via radical chlorination of N-Boc-4-toluidine, that route is industrially disfavored due to poor selectivity (benzylic vs. aromatic chlorination) and oxidant incompatibility.[1]

The authoritative synthetic route proceeds via the 4-aminobenzyl alcohol .[1] This pathway is chosen for its regiochemical fidelity and the avoidance of harsh oxidants that could compromise the Boc group.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the optimized two-step synthesis:

-

Chemoselective Protection: Preferential acylation of the aniline nitrogen over the benzyl alcohol.[1]

-

Deoxy-chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (

) or Methanesulfonyl Chloride (

Caption: Two-step chemoselective synthesis from 4-aminobenzyl alcohol. Blue arrows indicate transformation flow.

Reactivity Profile & Applications

The benzylic chloride is a "soft" electrophile, highly susceptible to

Key Application Workflows

-

PROTAC Linker Attachment: The chloride reacts with diamines or functionalized E3 ligase ligands to create the linker chain.[1]

-

Peptidomimetics: Introduction of the benzylamine side chain into peptide backbones.[1]

-

Covalent Inhibitors: While less common, the chloride can serve as a warhead precursor, later converted to acrylamides.[1]

Caption: Divergent reactivity profile. Note: Direct deprotection (Red) yields an unstable intermediate that polymerizes.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability.[1]

Protocol A: Synthesis of Intermediate (N-Boc-4-aminobenzyl alcohol)

Rationale: Boc anhydride (

-

Setup: Charge a round-bottom flask with 4-aminobenzyl alcohol (1.0 equiv) and THF (10 vol).

-

Reagent Addition: Add Di-tert-butyl dicarbonate (

, 1.1 equiv) in one portion. -

Reaction: Stir at room temperature (20–25 °C) for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

-

Workup: Concentrate THF under reduced pressure. Resuspend residue in EtOAc and wash with 5% citric acid (to remove unreacted aniline) followed by saturated

.[1] -

Isolation: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Chlorination to Target (CAS 916578-53-5)

Rationale: Thionyl chloride is effective but generates HCl gas.[1] The use of Triethylamine (TEA) or conducting the reaction in DCM buffers the system preventing premature Boc cleavage.

-

Setup: Dissolve N-Boc-4-aminobenzyl alcohol (1.0 equiv) in anhydrous DCM (15 vol) under Nitrogen. Cool to 0 °C.

-

Activation: Add Triethylamine (1.2 equiv) followed by dropwise addition of Thionyl Chloride (

, 1.1 equiv). Caution: Exothermic. -

Reaction: Allow to warm to room temperature over 2 hours.

-

Quench: Pour mixture into ice-cold saturated

. -

Purification: Extract with DCM. Dry over

.[1][3][4] Flash chromatography is often required (Silica, 0-20% EtOAc in Hexanes) to remove trace sulfur impurities.[1] -

Yield: Expect 85–95% yield as a white solid.[1]

Handling, Stability & Safety

Stability Matrix

-

Hydrolysis Risk: High.[1] The benzylic chloride hydrolyzes back to the alcohol in the presence of atmospheric moisture.[1]

-

Mitigation: Store under Argon/Nitrogen.[1] Keep desiccated.

-

-

Thermal Stability: Moderate.[1] Decomposes >100 °C. Store at 2–8 °C.[1]

-

Solution Stability: Stable in anhydrous DMSO/DMF for <24 hours. Prepare fresh for biological assays.

Safety Hazards (GHS Classifications)

-

Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.[1]

-

Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas agent.[1] Handle only in a functioning fume hood.

-

Genotoxicity: Alkylating agents are potential mutagens.[1] Double-glove and use barrier protection.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23447539 (Bromo analogue reference for structural properties).[1] Retrieved from [Link]

-

Organic Syntheses. (General Protocol Reference). Protection of Anilines with Boc Anhydride.[1] Org.[1][3][4][5][6][7][8][9][10] Synth. Coll. Vol. 10, p.170.[1] Retrieved from [Link]

Sources

- 1. tert-Butyl (4-(bromomethyl)phenyl)carbamate | C12H16BrNO2 | CID 23447539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.916578-53-5 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]

- 3. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. jelsciences.com [jelsciences.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Structural Analysis and Synthetic Utility of tert-Butyl (4-(chloromethyl)phenyl)carbamate

[1]

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5) serves as a critical electrophilic building block in medicinal chemistry, specifically designed to introduce a protected 4-aminobenzyl motif into drug scaffolds.[1] Its utility is defined by the orthogonality of its functional groups: the highly reactive benzylic chloride allows for rapid

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and handling requirements for high-integrity research applications.[1]

Part 1: Physicochemical Profile[1]

The precise molecular weight and isotopic distribution are essential for mass spectrometry (LC-MS) validation during synthesis.[1] The presence of the Chlorine atom imparts a distinct M+2 signature (3:1 ratio) which serves as a primary diagnostic tool.

Table 1: Core Chemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | tert-butyl N-[4-(chloromethyl)phenyl]carbamate | |

| Common Name | N-Boc-4-(chloromethyl)aniline | |

| CAS Number | 916578-53-5 | Primary identifier for the chloride derivative.[1] |

| Molecular Formula | ||

| Molecular Weight | 241.71 g/mol | Average mass.[1][2][3] |

| Monoisotopic Mass | 241.087 g/mol | Use for High-Res MS (HRMS) extraction.[1] |

| Isotope Pattern | M (100%), M+2 (~32%) | Diagnostic Cl signature in MS.[1] |

| Physical State | Off-white to pale yellow solid | Low melting point solid (approx. 80-84°C).[1][4] |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in water/protic solvents.[1] |

Part 2: Synthetic Methodology

Causality & Experimental Design

The synthesis of this molecule requires converting the benzylic alcohol precursor, tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7), into the corresponding chloride.[1][5]

The Challenge: The Boc protecting group is acid-labile. Standard chlorination using thionyl chloride (

Workflow Diagram

The following directed graph illustrates the synthetic logic and critical decision nodes.

Figure 1: Synthetic pathways for converting the benzyl alcohol to the benzyl chloride, highlighting the necessity of base buffering.

Detailed Protocol: Buffered Thionyl Chloride Method

Scale: 10.0 mmol basis.

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (2.23 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). -

Buffering: Add Pyridine (1.2 eq, 12 mmol, 0.97 mL) or Triethylamine (1.5 eq). Causality: This neutralizes the HCl generated during the reaction, preventing Boc-deprotection.[1]

-

Chlorination: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (

, 1.2 eq, 12 mmol) dropwise over 15 minutes.-

Observation: The solution may turn slightly yellow.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Self-Validating Check (TLC): Spot the reaction mixture against the starting alcohol (Hexane/EtOAc 3:1). The product (

) should be less polar than the alcohol ( -

Workup (Critical): Quench by pouring into cold saturated

solution. Extract with DCM (2x).[1] Wash organics with brine, dry over-

Note: Avoid high temperatures during rotary evaporation (>40°C) to prevent decomposition.[1]

-

Part 3: Analytical Validation (Quality Control)

To certify the identity of the synthesized material, compare analytical data against these standards.

1H NMR Diagnostics (CDCl3, 400 MHz)

The shift of the benzylic protons is the primary indicator of successful transformation.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Aromatic | 7.35 - 7.28 | Multiplet | 4H | Phenyl ring protons.[1] |

| Benzylic | 4.56 | Singlet | 2H | Diagnostic: Shift downfield from ~4.60 (alcohol) to 4.56 (chloride), but distinct change in coupling/shape if impurities exist.[1] |

| NH (Carbamate) | 6.50 | Broad Singlet | 1H | Exchangeable proton.[1] |

| t-Butyl | 1.51 | Singlet | 9H | Boc group protons.[1] |

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI Positive.

-

Observed Mass:

Part 4: Reactivity & Applications[1]

This molecule is a "Soft Electrophile" used primarily for N-alkylation or S-alkylation .[1]

Reaction Pathway Diagram

The following diagram details how this building block integrates into broader drug discovery workflows.

Figure 2: Application workflow showing the introduction of the aminobenzyl moiety into a drug scaffold.

Handling & Stability (Safety)[1]

-

Moisture Sensitivity: Benzylic chlorides hydrolyze back to the alcohol in the presence of water.[1] Store under inert atmosphere (

or Argon) at 2-8°C. -

Toxicity: As an alkylating agent, this compound is a potential mutagen. Handle in a fume hood with double nitrile gloves.[1]

-

Storage: If the solid turns pink or brown, it indicates decomposition (HCl formation and auto-deprotection).[1] Recrystallize from Hexane/EtOAc before use if purity is suspect.[1]

References

Sources

- 1. 178053-18-4|tert-Butyl (4-(chloromethyl)benzyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 916578-53-5|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 6. tert-Butyl (4-(tert-butyl)phenyl)carbamate | C15H23NO2 | CID 2741327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (4-(bromomethyl)phenyl)carbamate | C12H16BrNO2 | CID 23447539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-4-aminobenzylalcohol | C12H17NO3 | CID 10242688 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl (4-(chloromethyl)phenyl)carbamate

CAS No: 916578-53-5 | Formula:

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate represents a critical bifunctional intermediate in modern medicinal chemistry. It serves as an orthogonally protected "linchpin" scaffold, combining an acid-labile amine protecting group (Boc) with a highly reactive electrophilic handle (benzyl chloride). This dual functionality allows for the precise attachment of phenyl-amine moieties to complex pharmacophores via nucleophilic substitution (

Part 1: Structural Anatomy & Chemo-Physical Profile

This molecule is defined by its para-substitution pattern, which enforces a linear geometry ideal for linker design. The electron-donating carbamate group at the C1 position moderately activates the ring, while the chloromethyl group at C4 acts as a potent alkylating agent.

Chemo-Physical Specifications

| Property | Specification | Critical Note |

| Appearance | White to off-white crystalline solid | Yellowing indicates hydrolysis or oxidation. |

| Melting Point | 105–108 °C (Lit.) | Sharp MP indicates high purity; broad range suggests degradation. |

| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water; hydrolyzes slowly in aqueous media. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Moisture Sensitive. Benzyl chlorides degrade to alcohols over time. |

| Reactivity | Electrophile ( | Compatible with basic conditions; incompatible with strong acids. |

Structural Visualization

The following diagram illustrates the functional dichotomy of the molecule: the "Shielded" region (stable to base) and the "Reactive" region (susceptible to nucleophiles).

Figure 1: Functional decomposition of the molecule showing the orthogonal reactivity zones.

Part 2: Synthetic Routes & Process Optimization

Expert Insight: Direct chlorination of N-Boc-p-toluidine is widely discouraged due to radical side reactions and over-chlorination. The industry-standard protocol proceeds via the 4-aminobenzyl alcohol , ensuring regio-control and high purity.

The "Self-Validating" Synthesis Protocol

Target: 10g Scale Precursor: 4-Aminobenzyl alcohol (CAS: 623-04-1)

Step 1: Chemoselective Boc-Protection

Objective: Protect the aniline nitrogen without reacting with the benzyl alcohol oxygen.

-

Setup: Dissolve 4-aminobenzyl alcohol (1.0 eq) in THF (10 vol). Add

(saturated aq. solution, 5 vol) or TEA (1.5 eq). -

Addition: Cool to 0°C. Add

(1.1 eq) dropwise. -

Reaction: Warm to RT and stir for 4–6 hours.

-

Validation (TLC): Mobile phase 50% EtOAc/Hexane. Product

. Starting material (polar amine) stays at baseline. -

Workup: Extract with EtOAc, wash with brine. Concentrate to yield tert-butyl (4-(hydroxymethyl)phenyl)carbamate .[3]

Step 2: Deoxychlorination (The Critical Step)

Objective: Convert alcohol to chloride without deprotecting the acid-sensitive Boc group.

Warning: Standard

-

Setup: Dissolve intermediate from Step 1 (1.0 eq) in anhydrous DCM (15 vol). Add Triethylamine (TEA) (1.5 eq) or DIPEA (1.5 eq).

-

Activation: Cool to -10°C to 0°C .

-

Reagent: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Note: MsCl is milder than thionyl chloride.

-

Displacement: Add Lithium Chloride (LiCl) (3.0 eq) dissolved in minimal THF or DMF. Allow to warm to RT.

-

Alternative (Standard): Use

(1.1 eq) very slowly at -10°C with 2.0 eq Pyridine/TEA. Quench immediately upon completion.

-

-

Validation (NMR): Look for the shift of the benzylic

from -

Purification: Rapid filtration through a silica plug (eluent: 10% EtOAc/Hexane). Do not use acidic silica.

Synthesis Workflow Diagram

Figure 2: Optimized synthetic pathway emphasizing base-buffering to prevent Boc deprotection.

Part 3: Reactivity & Mechanistic Applications

The utility of this compound lies in its ability to undergo

Reaction Parameters

| Nucleophile Class | Recommended Reagent System | Application |

| Secondary Amines | Synthesis of piperazine-linked drugs. | |

| Thiols | Thioether formation for peptide modification. | |

| Phenols | Ether linkages for PROTACs. | |

| Active Methylenes | Carbon-Carbon bond formation. |

Mechanistic Pathway (Linker Logic)

The following diagram details the mechanism of using this molecule as a linker.

Figure 3: Mechanism of action for linker attachment and subsequent amine liberation.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Lachrymator: Like most benzyl chlorides, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.

-

Skin Sensitizer: Avoid contact. Wear nitrile gloves (double gloving recommended).

-

Decomposition: In the presence of moisture, it releases HCl (corrosive) and the corresponding alcohol.

Disposal: Quench excess chloromethyl reagent with an amine solution (e.g., 10% ammonia in methanol) before disposal to destroy the alkylating potential.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11666994: tert-Butyl N-[4-(chloromethyl)phenyl]carbamate. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amines: Stability and Deprotection. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Executive Strategy & Retrosynthetic Logic

Target Molecule: tert-Butyl (4-(chloromethyl)phenyl)carbamate CAS: 144072-29-7 (related derivatives) Primary Application: Electrophilic linker for PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.

The "Benzyl Chloride" Paradox

The synthesis of this compound presents a classic chemoselectivity challenge. The target contains two reactive functionalities:

-

Acid-Labile Protecting Group: The tert-butyloxycarbonyl (Boc) group, which cleaves rapidly in the presence of strong acids (e.g., HCl, TFA).

-

Base-Labile/Nucleophile-Sensitive Handle: The benzyl chloride, which is highly prone to hydrolysis or polymerization.

Strategic Route Selection

Direct chloromethylation of Boc-aniline (Blanc reaction) is contraindicated due to the harsh acidic conditions (ZnCl₂/HCl) that would strip the Boc group. The most robust, field-proven route is the "Alcohol Intermediacy" Strategy :

-

Step 1 (Chemoselective Protection): Installation of the Boc group on (4-aminophenyl)methanol.

-

Step 2 (Soft Deoxychlorination): Conversion of the benzyl alcohol to benzyl chloride using non-acidic conditions to preserve the carbamate.

Figure 1: Retrosynthetic logic prioritizing Boc stability.

Step 1: Chemoselective N-Boc Protection

This step isolates the amine reactivity. (4-Aminophenyl)methanol is bifunctional (amine + alcohol). Under controlled conditions,

Protocol

Reagents:

-

(4-Aminophenyl)methanol (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve (4-aminophenyl)methanol in anhydrous THF (0.5 M concentration).

-

Base Addition: Add TEA and cool the solution to 0 °C.

-

Electrophile Addition: Add

(dissolved in minimal THF) dropwise over 30 minutes.-

Why? Slow addition prevents local heating and potential O-acylation, although N-acylation is kinetically favored.

-

-

Reaction: Warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1). The amine starting material (ninhydrin active) should disappear.

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with cold 5% citric acid (removes unreacted amine/base without cleaving Boc), then saturated

, then brine. -

Purification: Recrystallization from Hexane/EtOAc or silica flash chromatography.

Key Data Points:

| Parameter | Specification |

|---|---|

| Yield | >90% |

| Appearance | White to off-white solid |

| 1H NMR (DMSO-d6) |

Step 2: Deoxychlorination (The Critical Step)

This is the failure point for many protocols. Standard thionyl chloride (

Recommended Method: Methanesulfonyl Chloride (MsCl) / LiCl This method operates via a mesylate intermediate, avoiding strong acid generation.

Protocol

Reagents:

-

tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Lithium Chloride (LiCl) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Activation: Dissolve the alcohol intermediate and TEA in anhydrous THF under

. Cool to 0 °C. -

Mesylation: Add MsCl dropwise. Stir for 1 hour at 0 °C.

-

Checkpoint: TLC should show a new spot (Mesylate).

-

-

Displacement: Add solid LiCl in one portion. Allow the mixture to warm to RT and stir for 3–6 hours.

-

Workup: Quench with water. Extract with EtOAc. Wash extensively with water (to remove DMF/Li salts) and brine. Dry over

.[8] -

Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not store on silica (acidic silica can degrade the product).

Alternative (Industrial): Buffered Thionyl Chloride

If

Experimental Workflow Diagram

Figure 2: Optimized synthetic workflow for acid-sensitive benzyl chlorides.

Safety & Handling (Self-Validating Systems)

Hazard: Benzyl chlorides are potent alkylating agents. They are potential lachrymators and genotoxins. Stability: The product is sensitive to moisture (hydrolysis back to alcohol) and heat.

Storage Protocol:

-

Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: -20 °C.

-

Self-Validation: Before use, check solubility in

. If the solution is cloudy or contains precipitate, hydrolysis or polymerization has occurred.

References

-

Vertex AI Search. (2024). Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Evitachem. 1

-

Organic Chemistry Portal. (2023). Carbamate Synthesis by Carbamoylation. 9

-

Organic Syntheses. (2014). Carbamic acid, tert-butyl ester. Org. Synth. 10[11]

-

National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. 8

Sources

- 1. Buy tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (EVT-1199923) | 144072-29-7 [evitachem.com]

- 2. nj.gov [nj.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 7. US7884121B2 - Process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]

Technical Whitepaper: Stability & Storage of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5) is a bifunctional synthetic intermediate widely employed in medicinal chemistry for the introduction of protected aniline motifs. Its utility, however, is counterbalanced by a specific "dual-threat" instability profile. The compound contains a reactive benzyl chloride moiety (susceptible to hydrolysis and nucleophilic attack) and an acid-labile Boc-carbamate group.

Improper storage triggers a catalytic degradation cycle: moisture-induced hydrolysis of the benzyl chloride releases hydrogen chloride (HCl), which subsequently catalyzes the deprotection of the Boc group. This whitepaper outlines the mechanistic basis of this instability and defines a self-validating storage protocol to maintain compound integrity over extended periods.

Chemical Profile & Reactivity Analysis

| Parameter | Data |

| IUPAC Name | tert-Butyl N-[4-(chloromethyl)phenyl]carbamate |

| CAS Number | 916578-53-5 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Primary Reactivity | Electrophilic alkylation (Benzylic position) |

The Structural Tension

The molecule consists of an electron-rich aromatic ring bearing a Boc-protected amine and a chloromethyl group .

-

Benzyl Chloride: The benzylic carbon is activated by the aromatic system, making the C-Cl bond labile. It is a potent electrophile, prone to

and -

Boc Group: While generally stable to base, the tert-butyl carbamate is sensitive to strong acids.

Degradation Mechanisms: The "HCl Bomb" Effect

The primary failure mode for this compound is not simple decomposition, but an autocatalytic cascade .

-

Initiation (Hydrolysis): Trace moisture attacks the benzyl chloride, displacing chloride to form the benzyl alcohol and releasing HCl.[1]

-

Propagation (Deprotection): The generated HCl protonates the Boc carbonyl or the tert-butyl ether oxygen, triggering the elimination of isobutylene and CO₂, yielding the free aniline salt.

-

Terminal Failure (Polymerization): The newly exposed free aniline (nucleophile) attacks the chloromethyl group of intact molecules, leading to insoluble dimers and oligomers.

Visualization of Degradation Pathway

The following diagram illustrates the causality between moisture ingress and total compound failure.

Figure 1: The autocatalytic degradation cascade initiated by moisture.[2][3][4][5]

Storage Protocols (Self-Validating System)

To ensure stability, the storage environment must actively suppress the initiation step (hydrolysis) and the kinetic rate of the propagation step.

A. Environmental Controls

| Condition | Recommendation | Mechanism of Action |

| Temperature | 2°C to 8°C | Reduces kinetic energy, slowing the rate of spontaneous hydrolysis and thermal elimination of the Boc group. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid. |

| Humidity | < 10% RH (Desiccated) | Removes the nucleophile (water) required for the initiation step. |

| Light | Dark / Amber Glass | Prevents radical-induced degradation of the benzylic halide. |

B. Container Specifications

-

Primary Vessel: Amber glass vial with a screw cap.

-

Seal: Teflon (PTFE) lined septa or cap liners are mandatory. Rubber septa can be degraded by benzyl chlorides over time.

-

Secondary Containment: Store the primary vial inside a larger jar containing activated desiccant (e.g., Drierite or molecular sieves) and an oxygen scavenger sachet.

C. Re-Validation Schedule

Do not assume stability. Use this testing protocol before critical experiments:

-

Visual Inspection: Check for liquefaction or "gumming" (indicates hydrolysis/polymerization).

-

Solubility Test: Dissolve a small sample in DCM. Turbidity suggests polymerization (oligomers are often less soluble).

-

1H-NMR Check: Focus on the benzylic protons (

ppm). A shift or the appearance of a new peak at

Handling & Safety Guidelines

-

Toxicology: As an alkylating agent, this compound is a potential carcinogen and a severe skin/eye irritant. It is a lachrymator (tear gas effect) if hydrolyzed.[1]

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

Decontamination: Spills should be quenched with a dilute solution of ammonia or sodium bicarbonate to neutralize any generated acid and consume the alkylating agent (forming the amine), followed by solvent cleanup.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23447539, tert-Butyl (4-(bromomethyl)phenyl)carbamate. (Analogous reactivity profile). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of Benzylic Substitution).

Sources

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate | C13H20N2O2 | CID 28309106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

tert-Butyl (4-(chloromethyl)phenyl)carbamate safety data sheet

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals working with tert-Butyl (4-(chloromethyl)phenyl)carbamate . It synthesizes safety data, physicochemical properties, and practical experimental applications into a cohesive workflow.

Executive Summary

This compound (CAS: 916578-53-5) is a specialized bifunctional building block used extensively in medicinal chemistry.[1] It features a Boc-protected aniline (providing a masked nucleophile for later stages) and a reactive benzyl chloride (an electrophile for immediate conjugation).

Its primary utility lies in the synthesis of heterobifunctional linkers for PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. However, the presence of the chloromethyl moiety classifies it as a potent alkylating agent , necessitating rigorous safety protocols beyond standard laboratory practices. This guide bridges the gap between basic SDS data and high-level experimental application.

Physicochemical Identity & Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 916578-53-5 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

| Reactive Groups | Benzyl chloride (Electrophile), Carbamate (Masked Nucleophile) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Critical Note: The benzyl chloride moiety is susceptible to hydrolysis in moist air. Always handle under an inert atmosphere to maintain reagent integrity.

Hazard Identification & Toxicology (The "Why" Behind the Hazard)

While standard SDSs list hazards, they often fail to explain the mechanistic basis. As an alkylating agent, this compound presents specific biological risks.

Mechanistic Toxicology

The chloromethyl group (-CH₂Cl) on the phenyl ring is a highly reactive electrophile. Upon contact with biological tissue, it can undergo Sɴ2 reactions with nucleophilic residues (DNA bases, cysteine thiols, lysine amines) in proteins and genetic material.

-

Skin Corrosion/Irritation: Direct alkylation of keratinocytes causes cell death and inflammation.

-

Genotoxicity: Potential for DNA alkylation suggests mutagenic risks, typical of benzyl chloride derivatives.

GHS Classification & Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |

| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage.[2] |

| Sensitization | H317 | May cause an allergic skin reaction. |

| Carcinogenicity | H350 | May cause cancer (suspected based on structural analogy). |

| STOT - SE | H335 | May cause respiratory irritation.[2] |

Safe Handling & Engineering Controls

Engineering Controls

-

Primary Barrier: All weighing and manipulation must occur inside a certified Chemical Fume Hood functioning at a face velocity of >100 fpm.

-

Secondary Barrier: For powders <10 mg, use a static-free micro-spatula and weigh into tared vials to minimize dust generation.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard nitrile gloves may offer insufficient protection against benzyl chlorides in solution.

-

Recommendation:Double-gloving (Nitrile inner / Laminate or thick Nitrile outer) is required when handling solutions in DCM or DMF.

-

-

Respiratory: If working outside a hood (not recommended) or in spill cleanup, use a Full-face respirator with OV/P100 cartridges .

-

Eyes: Chemical splash goggles.

Emergency Response Logic

The following diagram outlines the decision process for accidental exposure or spills, prioritizing containment and neutralization.

Figure 1: Emergency response decision tree for benzyl chloride derivatives.

Application: Synthetic Utility in Drug Discovery

This reagent is primarily used to introduce the 4-(Boc-amino)benzyl motif. The chloride is a "soft" electrophile, ideal for Sɴ2 reactions with secondary amines, phenols, or thiols.

Common Reaction: N-Alkylation of Secondary Amines

This protocol describes the coupling of this compound with a secondary amine (e.g., piperazine derivative) to form a linker intermediate.

Reagents

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (1.1 – 1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv)

-

Catalyst (Optional): NaI (0.1 equiv) – Finkelstein condition to accelerate sluggish reactions.

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add the secondary amine and base (K₂CO₃) to the solvent (0.1 M concentration relative to limiting reagent). Stir for 10 minutes.

-

Addition: Add This compound in one portion.

-

Tip: If the amine is valuable, add the chloride dropwise as a solution to prevent over-alkylation, though less relevant for secondary amines.

-

-

Reaction: Heat to 60°C (MeCN) or 50°C (DMF). Monitor by LC-MS.[3]

-

Expected Time: 2–6 hours.[4]

-

Monitoring: Look for the disappearance of the chloride peak (M+Na adduct often visible) and formation of the product mass.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash 2x with Water, 1x with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The Boc group is stable under these conditions.

Synthetic Pathway Visualization

Figure 2: Synthetic workflow for utilizing the reagent in linker synthesis.

Storage & Stability

-

Hydrolytic Instability: The benzylic C-Cl bond is sensitive to moisture. Hydrolysis yields the benzyl alcohol, which is unreactive in Sɴ2 conditions.

-

Storage Protocol:

-

Flush vial with Argon after every use.

-

Seal with Parafilm.

-

Store at 4°C or -20°C for long-term stability.

-

-

Quality Check: Before critical reactions, run a ¹H NMR.

-

Diagnostic Signal: The benzylic -CH₂- protons typically appear around 4.5–4.6 ppm (singlet). If hydrolyzed to alcohol, this shifts upfield.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23447539, tert-Butyl (4-(bromomethyl)phenyl)carbamate (Analogous Structure Safety Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[5] (Reference for Benzyl Chloride reactivity and SN2 mechanisms).

Sources

- 1. 178053-18-4|tert-Butyl (4-(chloromethyl)benzyl)carbamate|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl (4-(bromomethyl)phenyl)carbamate | C12H16BrNO2 | CID 23447539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for tert-butyl (4-(chloromethyl)phenyl)carbamate: A Technical Guide for Researchers

Introduction: The Significance of tert-butyl (4-(chloromethyl)phenyl)carbamate in Modern Drug Discovery

This compound is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development community. Its structure incorporates a Boc-protected aniline moiety and a reactive benzyl chloride group. This unique combination makes it a valuable building block in the synthesis of a wide array of complex molecules, particularly those designed as targeted therapeutic agents. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its participation in unwanted side reactions, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of this substituted phenyl ring into larger molecular scaffolds. Understanding the precise spectroscopic fingerprint of this compound is paramount for ensuring the purity and identity of synthetic intermediates, ultimately guaranteeing the fidelity of the final drug candidate.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from closely related analogs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this key synthetic intermediate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, the NH proton of the carbamate, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NHBoc) |

| ~7.29 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂Cl) |

| ~6.50 | br s | 1H | NH |

| 4.57 | s | 2H | -CH ₂Cl |

| 1.52 | s | 9H | -C(CH ₃)₃ |

Expert Interpretation:

The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NHBoc group are anticipated to be slightly upfield compared to those ortho to the electron-withdrawing -CH₂Cl group. The NH proton of the carbamate will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and is sensitive to concentration and solvent. The benzylic protons of the chloromethyl group are expected to appear as a sharp singlet around 4.57 ppm. The nine protons of the tert-butyl group will give rise to a strong singlet at approximately 1.52 ppm, a hallmark of the Boc protecting group.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152.7 | C =O (Carbamate) |

| ~137.5 | Ar-C -CH₂Cl |

| ~136.9 | Ar-C -NHBoc |

| ~129.0 | Ar-C H (ortho to -CH₂Cl) |

| ~118.5 | Ar-C H (ortho to -NHBoc) |

| ~80.8 | -C (CH₃)₃ |

| ~45.9 | -C H₂Cl |

| ~28.3 | -C(C H₃)₃ |

Expert Interpretation:

The carbonyl carbon of the carbamate is expected to be the most downfield signal, appearing around 152.7 ppm. The quaternary aromatic carbons will have distinct chemical shifts, with the carbon attached to the chloromethyl group being slightly more downfield than the one attached to the -NHBoc group. The protonated aromatic carbons will also show distinct signals, reflecting their different electronic environments. The quaternary carbon of the tert-butyl group will be observed around 80.8 ppm, while the methyl carbons will produce a strong signal at approximately 28.3 ppm. The benzylic carbon of the chloromethyl group is anticipated to be around 45.9 ppm. The principles of NMR spectroscopy are well-established and provide a robust framework for these interpretations.[1]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium | N-H stretch | Carbamate |

| ~3050 | Weak | C-H stretch | Aromatic |

| ~2980, 2930 | Medium | C-H stretch | Aliphatic (t-butyl, CH₂) |

| ~1715 | Strong | C=O stretch | Carbamate |

| ~1600, 1520 | Medium | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-N stretch | Carbamate |

| ~1160 | Strong | C-O stretch | Carbamate |

| ~830 | Strong | C-H bend | 1,4-disubstituted aromatic |

| ~680 | Medium | C-Cl stretch | Alkyl Halide |

Expert Interpretation:

The IR spectrum will be dominated by a strong, sharp absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretch of the carbamate will appear as a medium-intensity band around 3350 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl and chloromethyl groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹. The presence of the 1,4-disubstituted aromatic ring will be indicated by a strong out-of-plane C-H bending vibration around 830 cm⁻¹. The C-Cl stretch is expected in the lower frequency region, around 680 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-N and C-O stretches of the carbamate, which are useful for confirmatory purposes.[4]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 243/245 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 187/189 | [M - C₄H₈]⁺˙ | Loss of isobutylene from the tert-butyl group. |

| 142/144 | [M - C₄H₉O₂N]⁺ | Cleavage of the carbamate group, leaving the chlorobenzyl cation. |

| 57 | [C₄H₉]⁺ | tert-butyl cation. |

Expert Interpretation:

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) for this compound would be observed at m/z 243 and 245 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to an ion at m/z 187/189. Another significant fragmentation would be the cleavage of the carbamate bond to generate the stable tert-butyl cation at m/z 57 and the 4-(chloromethyl)aniline radical cation. Further fragmentation of the chlorobenzyl portion of the molecule is also expected. The fragmentation of carbamates is a well-studied process and can provide valuable structural information.[5][6]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable framework for the identification and characterization of this compound. A thorough understanding and application of these ¹H NMR, ¹³C NMR, IR, and MS data are essential for ensuring the quality and purity of this key synthetic intermediate in the pursuit of novel therapeutics. By adhering to the outlined experimental protocols and leveraging the expert interpretations, researchers can confidently advance their synthetic campaigns and contribute to the development of next-generation pharmaceuticals.

References

-

Bruker. "How NMR Works | NMR 101 | Spectroscopy." Accessed February 12, 2026. [Link]

-

Specac Ltd. "Interpreting Infrared Spectra." Accessed February 12, 2026. [Link]

-

Orango. "Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups." Accessed February 12, 2026. [Link]

-

Scribd. "IR Spectroscopy: Functional Group Analysis." Accessed February 12, 2026. [Link]

-

Zhou, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules 23.10 (2018): 2496. [Link]

-

National Center for Biotechnology Information. "Mass Spectra of Some Carbamate Pesticides." Journal of AOAC INTERNATIONAL. Accessed February 12, 2026. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. theorango.com [theorango.com]

- 4. scribd.com [scribd.com]

- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of carbamates in medicinal chemistry

The Carbamate Scaffold in Medicinal Chemistry: From Design to Delivery

Part 1: Executive Summary

In the pharmacophore architect’s toolkit, the carbamate (urethane) functionality represents a "privileged scaffold"—a structural motif capable of providing ligands for a diverse array of biological targets. Chemically situated as a hybrid between an ester and an amide, the carbamate offers a unique "Goldilocks" profile: it is more stable to hydrolysis than an ester, yet more susceptible to enzymatic cleavage than an amide.

This technical guide dissects the carbamate’s role in modern drug discovery, moving beyond basic definitions to explore its utility in covalent inhibition, transition-state mimicry, and prodrug design. We analyze the mechanistic causality of carbamates in treating neurodegenerative diseases (via pseudo-irreversible inhibition) and viral infections (via backbone hydrogen bonding), supported by validated synthetic protocols and assay methodologies.

Part 2: Physicochemical & Structural Properties[1]

The utility of the carbamate group (

The Stability Spectrum

The carbamate resonance involves the delocalization of the nitrogen lone pair into the carbonyl system. However, the adjacent oxygen atom also donates electron density, creating a cross-conjugated system.

-

Hydrolytic Stability: Carbamates generally resist non-enzymatic hydrolysis at physiological pH (7.4). Under acidic conditions, protonation of the alkoxy oxygen can accelerate cleavage, but they remain significantly more robust than esters.

-

Enzymatic Lability: While amides are often too stable for use as transient promoieties, carbamates are substrates for specific esterases and amidases, making them ideal for prodrugs.

Hydrogen Bonding & Conformation

-

H-Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. The

(in secondary carbamates) is a hydrogen bond donor. This dual capability allows carbamates to anchor drugs into active sites (e.g., HIV protease). -

Conformational Restriction: The

bond exhibits partial double-bond character (barrier to rotation ~15–18 kcal/mol), typically favoring the trans (anti) conformation, which influences binding entropy.

Table 1: Physicochemical Comparison of Carbonyl Scaffolds

| Property | Ester ( | Carbamate ( | Amide ( |

| Hydrolysis Rate (pH 7.4) | High (Unstable) | Low (Stable) | Very Low (Very Stable) |

| Enzymatic Half-Life | Minutes | Hours to Days | Days to Weeks |

| H-Bond Donor | No | Yes (if | Yes (if |

| Dipole Moment | Moderate | High | High |

| Primary Utility | Prodrug (Solubility) | Inhibitor / Prodrug | Stable Linker |

Part 3: Mechanistic Pharmacology

Covalent Inhibition: The AChE Paradigm

In the treatment of Alzheimer’s disease, sustaining acetylcholine (ACh) levels is critical. Carbamates like Rivastigmine and Physostigmine act as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE).

Mechanism: Unlike simple competitive inhibitors, carbamates react covalently with the catalytic serine (Ser200 in Torpedo AChE) in the active site.

-

Attack: The active site serine attacks the carbamate carbonyl.[2]

-

Leaving Group Departure: The phenolic/alcoholic portion is released.

-

Carbamoylation: The enzyme is trapped as a carbamoylated intermediate.

-

Slow Hydrolysis: Water must attack the carbamoyl-enzyme to regenerate activity. The half-life of this hydrolysis is minutes to hours (vs. microseconds for the natural acetyl-enzyme), effectively silencing the enzyme.

Visualization: The Carbamoylation Cycle

Figure 1: The catalytic cycle of pseudo-irreversible inhibition of AChE by carbamates. The rate-limiting step for enzyme regeneration is the hydrolysis of the carbamoylated serine.

Non-Covalent Interactions: HIV Protease Inhibition

In antiretroviral therapy, Darunavir utilizes a carbamate (urethane) linkage not for covalent modification, but for precision hydrogen bonding.

-

The Backbone Strategy: The bis-tetrahydrofuranyl (bis-THF) moiety is connected via a carbamate linkage. The oxygens of the bis-THF and the carbamate carbonyl form critical hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the protease flap.

-

Significance: Because these interactions involve the enzyme's backbone (which cannot mutate without destroying protein folding) rather than side chains, Darunavir retains potency against multi-drug resistant strains.

Part 4: Carbamates as Prodrugs[2][4]

Carbamates are excellent prodrug promoieties for amines and alcohols due to their tunable stability.[3]

Case Study: Gabapentin Enacarbil

-

Problem: Gabapentin has variable oral bioavailability due to saturation of its specific transporter (LAT1).

-

Solution: The carbamate prodrug (Gabapentin Enacarbil) is designed to be a substrate for a high-capacity transporter (MCT1).[1]

-

Activation: Once absorbed, non-specific esterases hydrolyze the carbamate, releasing the active drug,

, and a safe aldehyde byproduct.[3]

Part 5: Synthetic Methodologies (Technical Deep Dive)

Selecting the right synthetic route depends on the substrate's sensitivity and the availability of reagents.

Synthetic Decision Framework

Figure 2: Strategic decision tree for carbamate synthesis in medicinal chemistry.

Detailed Protocol: CDI-Mediated Synthesis

Rationale: The Carbonyl Diimidazole (CDI) method avoids toxic phosgene derivatives and allows for a "one-pot" sequential addition.

Materials:

-

Target Alcohol (

) -

Target Amine (

) -

1,1'-Carbonyldiimidazole (CDI)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the alcohol is sterically hindered.

Protocol:

-

Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equiv of

in anhydrous DCM (0.2 M). -

CDI Addition: Add 1.1 equiv of CDI in one portion. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC for disappearance of alcohol. The intermediate formed is the reactive imidazole-carbamate.

-

Coupling: Add 1.2 equiv of the amine (

). If the amine is a salt (e.g., HCl salt), add 2.5 equiv of Triethylamine (TEA). -

Reaction: Stir at room temperature for 4–12 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated

, then brine. Dry over -

Purification: Flash column chromatography (typically Hexane/EtOAc).

Part 6: Analytical Validation (Ellman’s Assay)

To verify the biological activity of a synthesized carbamate AChE inhibitor, the Ellman assay is the gold standard.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Protocol:

-

Buffer Preparation: 0.1 M Phosphate buffer, pH 8.0.

-

Reagent Setup:

-

Enzyme: AChE (from Electrophorus electricus or recombinant human), 0.5 U/mL.

-

Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final conc.

-

Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final conc.

-

Inhibitor: Serially diluted carbamate test compound.

-

-

Incubation (Critical for Carbamates):

-

Mix Enzyme + Buffer + Inhibitor.

-

Pre-incubate for 10–30 minutes. Note: Unlike reversible inhibitors, carbamates require time to establish the covalent carbamoylated complex.

-

-

Reaction Start: Add ATCh and DTNB.

-

Measurement: Monitor Absorbance at 412 nm kinetically for 5–10 minutes.

-

Analysis: Calculate % Inhibition or IC50 relative to the DMSO control slope.

References

-

Ghosh, A. K., et al. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.[1][4][3][5][6] Journal of Medicinal Chemistry.

-

Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.[7]

-

King, N. M., et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor. Journal of Virology.

-

Merce, R., et al. (2009). Gabapentin enacarbil: a novel transport-mediated prodrug of gabapentin. Drugs of Today.

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amides vs. Esters: Understanding the Differences in Chemistry and Application - Oreate AI Blog [oreateai.com]

Reactivity of Benzyl Chlorides: A Strategic Guide for Synthetic Optimization

Executive Summary

Benzyl chlorides occupy a unique "Goldilocks" zone in organic synthesis. Possessing a carbon-chlorine bond energy (

This guide moves beyond textbook definitions to address the practical manipulation of benzyl chlorides, focusing on controlling mechanistic competition, overcoming oxidative addition barriers in catalysis, and ensuring operator safety.

The Mechanistic Dichotomy: vs. Control

The benzylic position is electronically privileged. The adjacent

The "Borderline" Reality

Unlike primary alkyl halides (strictly

-

Pathway (Ionization): Favored in high-dielectric protic solvents (MeOH,

-

Pathway (Displacement): Favored in polar aprotic solvents (Acetone, DMF, MeCN) with strong nucleophiles. The

Strategic Control

To ensure chemoselectivity in drug development contexts (e.g., avoiding racemization of a chiral benzylic center), one must force the mechanism:

| Parameter | To Favor | To Favor |

| Solvent | Acetone, DMF, DMSO, MeCN | EtOH, MeOH, |

| Nucleophile | High concentration, Strong ( | Low concentration, Weak (Neutral) |

| Lewis Acid | Avoid | Promotes ionization (e.g., |

Visualization: Electronic Stabilization

The following diagram illustrates how the aromatic ring stabilizes both the Transition State (

Caption: Dual activation modes of benzyl chlorides. The aromatic ring lowers the activation energy for both concerted and stepwise pathways.

Transition Metal Catalysis: The Oxidative Addition Challenge

In cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), benzyl chlorides present a specific kinetic hurdle: Slow Oxidative Addition .

Palladium vs. Nickel

While benzyl bromides react readily with Pd(0), benzyl chlorides often require elevated temperatures or bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cleavage of the C-Cl bond.

-

Palladium: Often suffers from the formation of

-benzyl palladium complexes. These are stable "resting states" that can retard the catalytic turnover. Furthermore, Pd-catalyzed benzylation is prone to -

Nickel: Nickel(0) is smaller and more nucleophilic, making it superior for activating the stronger C-Cl bond. However, Ni-catalysis carries a high risk of Homocoupling (Wurtz-type coupling), yielding bibenzyl dimers (Ph-CH2-CH2-Ph) instead of the desired cross-product.

Preventing Homocoupling

To suppress dimerization during Ni/Pd catalysis:

-

Slow Addition: Add the benzyl chloride slowly to the catalyst/nucleophile mixture.

-

Ligand Selection: Use bidentate ligands (e.g., dppf, dppe) which destabilize the bridging intermediates required for homocoupling.

Caption: Catalytic cycle highlighting the specific traps for benzyl chlorides:

Safety & Handling: The Lachrymator Protocol

Benzyl chlorides are potent lachrymators (tear agents) and alkylating agents. They alkylate DNA and proteins, posing both acute and chronic risks.

Engineering Controls

-

Primary: All transfers must occur in a functioning fume hood (Face velocity > 100 fpm).

-

Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolic amine in the hood. This rapidly quenches spills by converting the chloride to a non-volatile benzyl amine.

-

Glassware: Rinse all contaminated glassware with the neutralizing solution before removing it from the hood.

Storage Stability

Benzyl chlorides hydrolyze slowly in moist air to produce HCl gas. This builds pressure in stored bottles.

-

Best Practice: Store in a secondary container with a desiccant.

-

Venting: Caps should be opened carefully in a hood to release potential HCl pressure.

Experimental Protocols

Protocol A: Chemoselective Benzylation of a Phenol

Objective: Synthesis of a benzyl ether without ring alkylation (C-alkylation) or hydrolysis.

Reagents:

-

Phenol derivative (1.0 equiv)

-

Benzyl chloride (1.1 equiv)

- (2.0 equiv, anhydrous, micronized)

-

Solvent: Acetone (Reagent Grade) or DMF (for unreactive substrates)

-

Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - The Finkelstein Accelerator

Workflow:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add Phenol,

, and TBAI. -

Solvate: Add Acetone (0.5 M concentration relative to phenol). Stir for 10 mins to deprotonate the phenol.

-

Addition: Add Benzyl Chloride dropwise via syringe.

-

Why? prevents high local concentrations that might favor side reactions.

-

-

Reaction: Heat to reflux (56°C for acetone) for 4-12 hours.

-

Validation (Self-Check):

-

TLC: Spot reaction mixture vs. starting phenol. The product will be less polar (higher

). -

Stain: Use UV and

. Benzyl chloride stains faintly; the product stains strongly.

-

-

Workup: Filter off solid salts (

). Concentrate filtrate. Partition between EtOAc and 1M NaOH (to remove unreacted phenol).

Protocol B: Nickel-Catalyzed Cross-Coupling (Negishi-Type)

Objective: Coupling Benzyl Chloride with an Organozinc reagent.

Reagents:

-

Benzyl Chloride (1.0 equiv)[1]

-

Organozinc halide (1.2 equiv, prepared in THF)

-

Catalyst:

(5 mol%) -

Ligand: Pybox or equivalent (5 mol%)

-

Additive: DMA (N,N-Dimethylacetamide) as co-solvent.

Workflow:

-

Catalyst Prep: In a glovebox or under Ar, mix Ni source and ligand in THF for 20 mins (Solution turns distinctive color, usually orange/red).

-

Substrate Addition: Add Benzyl Chloride to the catalyst solution.

-

Coupling: Cool to 0°C. Add Organozinc reagent dropwise over 30 minutes.

-

Critical Step: Rapid addition causes exotherm and homocoupling.

-

-

Quench: Pour into saturated

solution. -

Validation:

-

GC/MS: Look for the molecular ion of the cross-product.

-

Check for Dimer: Explicitly check for the bibenzyl dimer mass (

). If dimer > 10%, reduce temperature and slow down addition rate in future runs.

-

References

-

Mechanistic Kinetics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, New York. (Classic text on Solvolysis kinetics).

-

Nickel Catalysis & Oxidative Addition: Jones, G. D., et al. "Oxidative Addition of Benzyl Chlorides to Nickel(0)." Organometallics. [Link]

-

Cross-Coupling Optimization: Hadei, N., et al. "Suzuki-Miyaura Cross-Coupling of Benzylic Halides with Arylboronic Acids." Journal of Organic Chemistry. [Link]

-

Safety & Toxicology: National Center for Biotechnology Information. PubChem Compound Summary for CID 7503, Benzyl chloride. [Link]

Sources

Technical Guide: The tert-Butyl Carbamate (Boc) Protecting Group

Strategic Application in High-Fidelity Amine Synthesis

Executive Summary